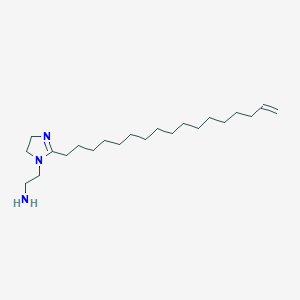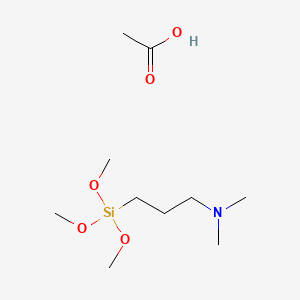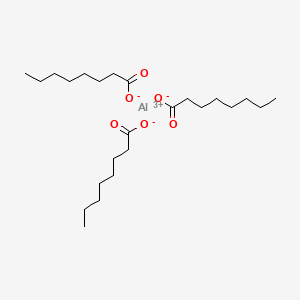
4-(Diethylaminomethyl)-2,5-dimethylphenol
Übersicht
Beschreibung
4-(Diethylaminomethyl)-2,5-dimethylphenol , commonly referred to as DAST , is a significant compound with applications in nonlinear optics and terahertz-sensitive materials. Its chemical structure consists of a phenolic ring substituted with diethylaminomethyl and methyl groups at specific positions.
Synthesis Analysis
The synthesis of DAST involves several steps. One common method is the reaction between 2,5-dimethylphenol and diethylamine under appropriate conditions. The resulting product undergoes further modifications to achieve the desired structure. Researchers have explored various synthetic routes to optimize yield and purity.
Molecular Structure Analysis
DAST’s molecular formula is C_{13}H_{20}N_{2}O . Its three-dimensional structure reveals the spatial arrangement of atoms, which influences its optical and electronic properties. The diethylaminomethyl group contributes to its nonlinear optical behavior.
Chemical Reactions Analysis
DAST participates in several chemical reactions:
- Acid-Base Reactions : It can act as both an acid and a base due to the phenolic hydroxyl group.
- Oxidation and Reduction : The phenolic moiety can undergo redox reactions.
- Substitution Reactions : The diethylaminomethyl group may be substituted by other functional groups.
Physical And Chemical Properties Analysis
- Solubility : DAST is soluble in organic solvents like acetone , chloroform , and ethanol .
- Melting Point : It typically melts around 100-110°C .
- Color : DAST appears as a white to pale yellow crystalline powder .
- Stability : It is sensitive to light and moisture .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Metal Complexes : A study by Büyükkıdan and Özer (2013) discussed the synthesis of novel phenolic Mannich bases related to 4-(Diethylaminomethyl)-2,5-dimethylphenol. They explored the formation of metal complexes of these compounds with Ni(II) and Cu(II) and characterized their properties, including thermal, magnetic, and electronic behaviors (Büyükkıdan & Özer, 2013).
Facile Synthesis of Alkoxymethylphenols : Shimizu et al. (1991) synthesized 4-alkoxymethyl-2,6-dimethylphenols from 2,4,6-trimethylphenol using a copper(II) chloride-acetoxime catalyst/O2 system. This process was carried out at ambient temperature, showcasing an efficient method for producing such compounds (Shimizu et al., 1991).
Asymmetric Synthesis of Unnatural Amino Acids : Dygos et al. (1992) reported the asymmetric synthesis of 2,6-Dimethyl-L-tyrosine, an unnatural amino acid, from 3,5-dimethylphenol. This process was conducted on a kilogram scale, highlighting its potential for large-scale applications (Dygos et al., 1992).
Solubility Studies in Binary Solvent Mixtures : Domańska (1988) explored the solubility of 2,5-dimethylphenol and 3,4-dimethylphenol in binary solvent mixtures containing alcohols. This study provides valuable information on the solubility behavior of these compounds, which is crucial for their application in various chemical processes (Domańska, 1988).
Magnetic, Catalytic, and Electrochemical Studies of Copper(II) Complexes : Kannappan et al. (2003) investigated binuclear copper(II) complexes derived from 3,4-disubstituted phenol, which is structurally related to 4-(Diethylaminomethyl)-2,5-dimethylphenol. Their study included magnetic, catalytic, EPR, and electrochemical studies, providing insights into the properties and potential applications of these complexes (Kannappan et al., 2003).
Safety And Hazards
- Toxicity : DAST may pose health risks upon inhalation, ingestion, or skin contact. Proper protective measures are essential during handling.
- Environmental Impact : Disposal should follow regulations to prevent environmental contamination.
Zukünftige Richtungen
Researchers should explore:
- Improved Synthesis Routes : Develop more efficient and scalable methods.
- Functionalization : Modify DAST for specific applications.
- Device Integration : Incorporate DAST into practical devices.
Eigenschaften
IUPAC Name |
4-(diethylaminomethyl)-2,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-5-14(6-2)9-12-7-11(4)13(15)8-10(12)3/h7-8,15H,5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLYWWDJKAPLDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=C(C(=C1)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219345 | |
| Record name | 4-(Diethylaminomethyl)-2,5-xylenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diethylaminomethyl)-2,5-dimethylphenol | |
CAS RN |
69286-57-3 | |
| Record name | 4-[(Diethylamino)methyl]-2,5-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69286-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Diethylaminomethyl)-2,5-xylenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069286573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Diethylaminomethyl)-2,5-xylenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(diethylaminomethyl)-2,5-xylenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Morpholine, 4-[(1-hydroxy-2-naphthalenyl)carbonyl]-](/img/structure/B1617304.png)









